molecular formula C11H14O4S B8761964 2-(Benzenesulfonyl)-5-methoxyoxolane CAS No. 138745-73-0

2-(Benzenesulfonyl)-5-methoxyoxolane

Cat. No. B8761964
M. Wt: 242.29 g/mol
InChI Key: DLWUDIYDJNXNNF-UHFFFAOYSA-N
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Patent
US05300524

Procedure details

2,5-Dimethoxytetrahydrofuran (17.1 ml, 0.13 M) was added dropwise to a stirred solution of benzenesulphinic acid (17.0 g, 0.12 M) in dry DCM (100ml) containing a suspension of powdered CaCl2 (1.0 g) at room temperature under argon. After 4 h, the solution was washed with water (2×50 ml), dried (Na2SO4) and evaporated. The product was crystallised (diethyl ether/hexane) to give 2-benzenesulphonyl-5-methoxytetrahydrofuran (15 9 g, 55%).
Quantity
17.1 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.[C:10]1([S:16]([OH:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl-].[Cl-].[Ca+2]>C(Cl)Cl>[C:10]1([S:16]([CH:5]2[CH2:6][CH2:7][CH:3]([O:2][CH3:1])[O:4]2)(=[O:18])=[O:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
17.1 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
17 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing
WASH
Type
WASH
Details
the solution was washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was crystallised (diethyl ether/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1OC(CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.